molecular formula C8H9I B090931 1-Ethyl-2-iodobenzene CAS No. 18282-40-1

1-Ethyl-2-iodobenzene

Cat. No.: B090931
CAS No.: 18282-40-1
M. Wt: 232.06 g/mol
InChI Key: ZEJZDNMOGNUIHL-UHFFFAOYSA-N
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Description

1-Ethyl-2-iodobenzene is an organic compound with the molecular formula C8H9I. It consists of a benzene ring substituted with an ethyl group and an iodine atom. This compound is a member of the iodobenzene family and is known for its utility in various chemical reactions and applications.

Biochemical Analysis

Biochemical Properties

It is known that iodobenzene, a related compound, is more reactive than bromobenzene or chlorobenzene due to the weaker C–I bond This suggests that 1-Ethyl-2-iodobenzene may also exhibit high reactivity in biochemical reactions

Molecular Mechanism

Iodobenzene, a structurally similar compound, reacts readily with magnesium to form the Grignard reagent, phenylmagnesium iodide This suggests that this compound may also undergo similar reactions

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-2-iodobenzene can be synthesized through several methods. One common approach involves the iodination of 1-ethylbenzene. This process typically uses iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions to introduce the iodine atom into the benzene ring.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale iodination reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and reactant concentrations, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-2-iodobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The iodine atom can be reduced to form 1-ethylbenzene.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products:

    Substitution: Products depend on the nucleophile used, such as 1-ethyl-2-aminobenzene when using ammonia.

    Oxidation: Products include 1-ethyl-2-benzaldehyde or 1-ethyl-2-benzoic acid.

    Reduction: The major product is 1-ethylbenzene.

Scientific Research Applications

1-Ethyl-2-iodobenzene has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: It can be used in the study of biological pathways involving halogenated aromatic compounds.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and radiolabeled compounds for diagnostic imaging.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

    Iodobenzene: Consists of a benzene ring with a single iodine atom. It is less reactive than 1-ethyl-2-iodobenzene due to the absence of the activating ethyl group.

    1-Ethyl-4-iodobenzene: Similar structure but with the iodine atom in the para position relative to the ethyl group, leading to different reactivity and properties.

    1-Methyl-2-iodobenzene: Contains a methyl group instead of an ethyl group, resulting in slightly different chemical behavior.

Uniqueness: this compound is unique due to the presence of both the ethyl group and the iodine atom, which together influence its reactivity and make it a valuable intermediate in organic synthesis. Its specific substitution pattern allows for selective reactions that are not possible with other iodobenzene derivatives.

Properties

IUPAC Name

1-ethyl-2-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9I/c1-2-7-5-3-4-6-8(7)9/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEJZDNMOGNUIHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30171338
Record name Benzene, 1-ethyl-2-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30171338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18282-40-1
Record name 1-Ethyl-2-iodobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18282-40-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-ethyl-2-iodo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018282401
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1-ethyl-2-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30171338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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